4,5-dibromopyrimidin-2-amine
Description
Contextual Significance of Halogenated Pyrimidines in Organic Synthesis
Halogenated pyrimidines are key intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. acs.org The presence of halogen atoms, such as bromine, on the pyrimidine (B1678525) ring activates the molecule for various cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, making halogenated pyrimidines valuable precursors for the synthesis of diverse and complex molecules. The specific positioning of the halogens can direct the regioselectivity of these reactions, providing chemists with precise control over the final product's structure.
Importance of the 2-Aminopyrimidine (B69317) Scaffold in Heterocyclic Chemistry
The 2-aminopyrimidine scaffold is a crucial heterocyclic structure with significant attention in multiple fields of chemistry. ijpsjournal.com It is a key component in many natural products and is fundamental to the creation of chemicals for pharmacological and agricultural research. nih.gov The amino group at the second position of the pyrimidine ring provides a site for further functionalization and can participate in hydrogen bonding, which is often critical for biological activity. ijpsjournal.combhu.ac.in This scaffold is a versatile starting material for the synthesis of various other heterocyclic compounds, including biologically active bicyclic pyrimidines. nih.gov
Unique Position of 4,5-Dibromopyrimidin-2-amine within the Pyrimidine Class
This compound holds a unique position within the pyrimidine class due to its distinct pattern of substitution. The presence of two bromine atoms at the 4 and 5 positions, combined with an amino group at the 2-position, offers multiple, differentiated reaction sites. This trifunctional nature allows for sequential and selective reactions, enabling the synthesis of highly complex and diverse molecular structures that would be difficult to achieve with less functionalized pyrimidines.
Scope and Academic Relevance of Research on This Compound
Research on this compound is highly relevant in academic and industrial settings. Its utility as a building block in the synthesis of novel compounds with potential biological activities drives much of this interest. The academic relevance lies in exploring new synthetic methodologies and understanding the reactivity of this unique molecule. The development of efficient synthetic routes to and from this compound contributes to the broader field of heterocyclic chemistry and enables the discovery of new chemical entities with potential applications in medicine and materials science.
Properties
CAS No. |
2624139-53-1 |
|---|---|
Molecular Formula |
C4H3Br2N3 |
Molecular Weight |
252.9 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 4,5 Dibromopyrimidin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 4,5-dibromopyrimidin-2-amine core. wikipedia.org In these reactions, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups. wikipedia.org
The two bromine atoms at the C4 and C5 positions of this compound exhibit different reactivities, leading to regioselectivity in SNAr reactions. The pyrimidine ring's nitrogen atoms decrease electron density, particularly at the α and γ positions, which in this case are C2, C4, and C6. mdpi.com This electronic effect makes the C4 and C6 positions more susceptible to nucleophilic attack. mdpi.com
In symmetrically substituted pyrimidines, the positions α and γ to the ring nitrogens are activated towards nucleophilic attack. mdpi.com For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.com However, the presence of other substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions. wuxiapptec.comwuxiapptec.com For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the structural characteristics lead to competition between different nucleophiles. mdpi.com
The nature of the nucleophile also plays a crucial role. Hard nucleophiles, like alkoxides, and soft nucleophiles, such as amines, can exhibit different selectivities. mdpi.com In some cases, a mixture of products may be obtained due to the comparable reactivity of different positions. wuxiapptec.com Computational studies, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely site of nucleophilic attack. wuxiapptec.comwuxiapptec.com
The amino group at the C2 position can also participate in reactions, although it is generally less reactive as a leaving group compared to the halogens in SNAr reactions. However, its presence influences the electronic properties of the pyrimidine ring and can direct the regioselectivity of substitution. In some cases, the amino group can be N-arylated, although this typically requires different reaction conditions, such as those used in Buchwald-Hartwig amination. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to modify halogenated heterocycles like this compound. eie.grchemie-brunschwig.ch These reactions offer a versatile and efficient way to introduce a wide range of substituents onto the pyrimidine core.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organic halide to form a C-C bond. chemie-brunschwig.chlibretexts.org This reaction is valued for its mild conditions and tolerance of various functional groups. mdpi.com
In the context of dihalogenated pyrimidines, the Suzuki-Miyaura coupling can be performed selectively. The reactivity of the halogen atoms often follows the order I > Br > Cl, allowing for stepwise functionalization. For substrates with two different halogen atoms, the coupling typically occurs at the more reactive halogen site. rsc.org For this compound, the electronic environment of the C4 and C5 positions will dictate which bromine atom is more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org The choice of catalyst, ligands, and base can be optimized to achieve high yields and selectivity. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on typical conditions for Suzuki-Miyaura reactions and may not reflect specific experiments with this compound.
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 °C |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 °C |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 °C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgrug.nl This reaction provides a direct route to synthesize N-arylated amines and is a significant improvement over harsher traditional methods. wikipedia.orgsnnu.edu.cn
This methodology can be applied to this compound to introduce aryl or heteroaryl amine substituents at either the C4 or C5 position. The selectivity of the reaction would again depend on the relative reactivity of the two bromine atoms. The choice of palladium catalyst and, critically, the phosphine (B1218219) ligand is crucial for achieving high efficiency and can be tailored to the specific substrates being coupled. rug.nl This reaction can also be used for the N-arylation of the existing amino group, although this would likely require different conditions than the substitution of the bromine atoms.
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination This table provides a general overview of catalysts and ligands and is not specific to this compound.
| Palladium Precatalyst | Ligand | Base | Typical Substrates |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Aryl bromides and primary/secondary amines |
| [(CyPF-tBu)PdCl₂] | - | NaOtBu | Heteroaryl and aryl halides |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond. libretexts.orgwikipedia.org This reaction is typically carried out under mild conditions and is a reliable method for synthesizing alkynyl-substituted aromatic compounds. wikipedia.orgorganic-chemistry.org
For this compound, Sonogashira coupling offers a pathway to introduce alkynyl groups at the C4 and/or C5 positions. The regioselectivity would be governed by the relative reactivity of the two bromine atoms, with the more reactive site undergoing coupling first. The reaction generally requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which can also serve as the solvent. organic-chemistry.orgscirp.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov
Table 3: Typical Conditions for Sonogashira Coupling This table presents general conditions for the Sonogashira reaction and is not specific to experiments with this compound.
| Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Temperature |
|---|---|---|---|
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine (B128534) or Diethylamine | Room Temperature to Reflux |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N in DMF | 100 °C |
Other Coupling Methodologies (e.g., Heck, Negishi, Stille, Ullmann)
Beyond the more common Suzuki and Sonogashira reactions, the bromine atoms on the this compound ring can participate in a variety of other palladium- or copper-catalyzed cross-coupling reactions. These methodologies provide alternative and sometimes more suitable routes for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction , which couples aryl or vinyl halides with alkenes, can be employed to introduce alkenyl substituents onto the pyrimidine core. fu-berlin.denih.gov While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Heck reaction on dibrominated pyridines and other heterocycles suggest its feasibility. researchgate.netrsc.org The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, and a base to facilitate the coupling. fu-berlin.de
The Negishi coupling offers a powerful method for forming carbon-carbon bonds by reacting organozinc reagents with organic halides. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org The general protocol involves the use of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.com For instance, the Negishi coupling has been successfully used in the synthesis of complex molecules, demonstrating its utility in constructing intricate molecular architectures. wikipedia.org
The Stille coupling utilizes organotin reagents to couple with organic halides, catalyzed by palladium complexes. rsc.orguwindsor.calibretexts.org This reaction is valued for its tolerance of a wide array of functional groups, making it particularly useful in the synthesis of complex molecules. uwindsor.ca The general procedure involves reacting the dibromopyrimidine with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. rsc.org The synthesis of 2,5-diethynylpyrimidine has been achieved through a double Sonogashira coupling, which was then followed by hydrostannylation and a subsequent Stille cross-coupling, showcasing the sequential application of these reactions. arabjchem.org
The Ullmann condensation is a classical method for forming carbon-carbon (biaryl) and carbon-heteroatom (particularly carbon-oxygen and carbon-nitrogen) bonds, traditionally using copper catalysis at elevated temperatures. mdpi.comorganic-chemistry.org This reaction can be used to introduce aryl or other substituents onto the pyrimidine ring. For example, Ullmann condensation has been used to synthesize carbazole (B46965) derivatives by reacting a dibrominated aromatic compound with 9H-carbazole. mdpi.com
Table 1: Overview of Other Coupling Methodologies
| Coupling Reaction | Reagents | Catalyst | Bond Formed |
| Heck | Alkene, Base | Palladium (e.g., Pd(OAc)₂) | C-C (alkenyl) |
| Negishi | Organozinc Compound | Palladium or Nickel | C-C |
| Stille | Organotin Compound | Palladium (e.g., Pd(PPh₃)₄) | C-C |
| Ullmann | Varies (e.g., Alcohols, Amines, Aryl Halides) | Copper | C-O, C-N, C-C (biaryl) |
Functionalization of the 2-Amino Group
The 2-amino group of this compound provides a key site for further molecular elaboration through various reactions.
The primary amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation is carried out with sulfonyl chlorides. These reactions introduce a variety of substituents, which can modulate the electronic properties and steric environment of the molecule. For example, the acylation of aminotriazoles has been performed regioselectively with benzoyl chloride. nih.gov
Direct alkylation of the 2-amino group can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination . masterorganicchemistry.comwikipedia.orgyoutube.com This two-step process, which can often be performed in one pot, involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. masterorganicchemistry.comwikipedia.org The imine is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination is a versatile method for synthesizing a wide range of amines. d-nb.infoorganic-chemistry.org
The 2-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.orgyoutube.com The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org These imine intermediates can be valuable for further synthetic transformations.
Electrophilic Transformations on the Pyrimidine Ring
While the pyrimidine ring is generally considered electron-deficient, making it less susceptible to electrophilic attack compared to benzene, the presence of the activating amino group can facilitate certain electrophilic substitutions. However, the bromine atoms are deactivating, which can complicate these reactions. Site-selective reactions can sometimes be achieved under specific conditions. For example, in a study on 2,5-dibromopyrimidine (B1337857), it was noted that the bromide adjacent to the electron-withdrawing sp²-nitrogen atoms readily formed radicals, indicating a difference in reactivity at the C2 and C5 positions. nih.gov
Ring Annulation and Rearrangement Reactions
The reactive sites on this compound can be utilized in annulation reactions to construct fused heterocyclic systems. scripps.edu Annulation involves the formation of a new ring onto an existing one. scripps.edu For example, a sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation, known as the Robinson annulation, is a classic method for forming six-membered rings. masterorganicchemistry.comuoc.grlibretexts.org While specific examples directly utilizing this compound in complex annulations are not readily found, the principles of annulation chemistry suggest potential pathways for constructing fused pyrimidine derivatives. chim.it
Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in Several classical rearrangement reactions could potentially be applied to derivatives of this compound. For instance, the Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be converted to an amine. masterorganicchemistry.comlibretexts.org The Beckmann rearrangement converts an oxime to an amide, and the Stieglitz rearrangement involves the transformation of trityl amine derivatives into triaryl imines. berhamporegirlscollege.ac.inwikipedia.org While direct applications of these rearrangements to this compound are not explicitly detailed, the functional groups present or that can be introduced onto the molecule could serve as handles for such transformations.
Elucidation of Nucleophilic Aromatic Substitution Mechanisms (e.g., Addition-Elimination, S(N)Ar)
Nucleophilic aromatic substitution (S(N)Ar) is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. The mechanism of these reactions, particularly for halogenated pyrimidines, is a subject of detailed investigation.
The generally accepted mechanism for S(N)Ar reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the nitrogen atoms within the pyrimidine ring, significantly stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
For dihalogenated pyrimidines like this compound, the regioselectivity of the substitution is a key consideration. The positions of the bromine atoms and the amino group influence the electrophilicity of the carbon atoms in the pyrimidine ring. The nitrogen atoms in the pyrimidine ring decrease electron density, particularly at the α and γ positions, making them more susceptible to nucleophilic attack. mdpi.com
Recent studies have also proposed the existence of concerted S(N)Ar mechanisms, where bond formation and bond cleavage occur in a single transition state, bypassing the formation of a distinct Meisenheimer intermediate. rsc.orgresearchgate.net The operative mechanism, whether stepwise or concerted, can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern on the aromatic ring. rsc.orgnih.gov Kinetic isotope effect studies and computational analyses are often employed to distinguish between these mechanistic pathways. rsc.orgresearchgate.net
Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Cycles
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cnresearchgate.net The mechanism of these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is particularly relevant for the functionalization of this compound. The generally accepted catalytic cycle is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, one of the C-Br bonds of this compound), forming a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product. libretexts.org
The presence of the free amino group in this compound can potentially influence the catalytic cycle. Nitrogen-containing heterocycles can coordinate to the palladium center, which may inhibit the catalytic activity. nih.gov However, the use of appropriate ligands can mitigate this effect and facilitate the desired cross-coupling. nih.gov
| Step | Description | Key Intermediates |
| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond. | Pd(II)-aryl halide complex |
| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the Pd(II) center. | Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. | Pd(0) catalyst and the coupled product |
Kinetic Analysis of Key Reaction Steps
Kinetic studies are instrumental in unraveling the details of reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them.
In S(N)Ar reactions, the formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com Kinetic measurements can be performed by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic techniques like UV-Vis spectroscopy. nih.gov Pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the substrate, are commonly employed to simplify the kinetic analysis. nih.gov The observed rate constant (k_obs) can then be determined. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, can provide insights into the nature of the transition state. udd.clnih.gov
For transition metal-catalyzed cross-coupling reactions, kinetic analysis helps to identify the rate-limiting step of the catalytic cycle. For instance, in many Suzuki-Miyaura couplings, oxidative addition is the slowest step. libretexts.org Kinetic studies can involve varying the concentrations of the substrate, catalyst, ligand, and base to determine the reaction order with respect to each component. mdpi.com This information is crucial for optimizing reaction conditions to achieve higher yields and faster reaction times. researchgate.net
Influence of Steric and Electronic Factors on Reaction Pathways
Both steric and electronic factors play a significant role in dictating the regioselectivity and reactivity of this compound in both S(N)Ar and cross-coupling reactions.
Electronic Factors:
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 4 and 6 electron-deficient and thus susceptible to nucleophilic attack. mdpi.com The amino group at position 2 is an electron-donating group, which can modulate the reactivity of the adjacent carbon atoms. davuniversity.org
In S(N)Ar reactions, the presence of electron-withdrawing substituents on the aromatic ring generally accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
In Suzuki-Miyaura coupling, the electronic properties of the substituents on both the aryl halide and the boronic acid can influence the rates of oxidative addition and transmetalation. researchgate.netresearchgate.net
Steric Factors:
The steric hindrance around the reaction center can significantly impact the rate of a reaction. davuniversity.org In the case of this compound, the bromine atoms and the amino group can sterically hinder the approach of a nucleophile or a bulky catalyst complex.
The regioselectivity of substitution on polyhalogenated pyrimidines is often governed by a combination of steric and electronic effects. researchgate.netresearchgate.net For instance, a nucleophile might preferentially attack the less sterically hindered position.
In cross-coupling reactions, the size of the ligands on the metal catalyst can be tuned to control the selectivity of the reaction, particularly in cases where there are multiple reactive sites. researchgate.net The steric bulk of the amine itself can also influence reactivity, with more hindered amines sometimes reacting more slowly. nih.gov
| Factor | Influence on S(N)Ar Reactions | Influence on Cross-Coupling Reactions |
| Electronic | Electron-withdrawing groups on the ring accelerate the reaction. The position of the amino group modulates reactivity. | The electronic nature of substituents on both coupling partners affects the rates of the catalytic steps. |
| Steric | Bulky groups can hinder the approach of the nucleophile, affecting the rate and regioselectivity. | The size of ligands on the catalyst and the steric bulk of the substrates can influence selectivity and efficiency. |
Applications in the Synthesis of Complex Heterocycles
The trifunctional nature of 4,5-dibromopyrimidin-2-amine makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. By carefully choosing the reaction sequence and coupling partners, chemists can build intricate molecular scaffolds with potential applications in medicinal chemistry and materials science. The existing amino group and the two reactive bromine atoms provide handles for annulation reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyrimidine (B1678525) ring.
Computational and Theoretical Studies on 4,5 Dibromopyrimidin 2 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's behavior by examining its electronic properties. These calculations can elucidate molecular orbitals, charge distribution, and reactivity, providing insights that complement experimental findings.
Molecular Orbitals and Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical stability and reactivity. researchgate.net For related pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these orbital energies and analyze their implications for reactivity. However, specific values for the HOMO, LUMO, and the energy gap for 4,5-dibromopyrimidin-2-amine are not available in published studies.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netwolfram.comyoutube.com These maps are invaluable for predicting how molecules will interact, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netwalisongo.ac.id MEP analysis is frequently used to understand sites for nucleophilic and electrophilic attack and to study intermolecular interactions like hydrogen bonding. rsc.org While this technique has been applied to various amines and heterocyclic compounds, specific MEP maps and charge distribution analyses for this compound have not been reported. nih.govals-journal.com
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.
Vibrational Frequencies (Infrared and Raman Spectroscopy)
Theoretical calculations, particularly using DFT, can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dtic.mil These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. psu.edunih.gov This type of analysis has been performed for a range of primary amines and other organic molecules, but specific predicted vibrational frequencies and their assignments for this compound are absent from the literature. nih.govdtic.mil
Electronic Transitions (UV-Vis Spectroscopy)
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.govresearchgate.net These calculations provide information on the wavelength of maximum absorption (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π→π* or n→π*). vscht.cz Studies on related pyrimidine compounds have utilized TD-DFT to interpret their UV-Vis spectra, but such a theoretical analysis for this compound is not documented. researchgate.net
Nuclear Magnetic Resonance Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for confirming molecular structures. researchgate.netliverpool.ac.uk Calculations can determine the chemical shifts for nuclei such as ¹H and ¹³C, which can then be compared to experimental spectra. mdpi.com The accuracy of these predictions depends on the chosen theoretical method and can be affected by factors like solvent and molecular conformation. organicchemistrydata.org While there is extensive research on predicting NMR shifts for various organic molecules, specific calculated ¹H and ¹³C NMR chemical shifts for this compound are not found in the available literature. chemistrysteps.com
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry offers powerful tools to predict the reactivity of molecules and to model the pathways of chemical reactions. For this compound, while specific computational studies are not extensively available in the public domain, we can infer its likely reactivity based on the well-established principles of theoretical and computational chemistry applied to similar halogenated heterocyclic compounds.
Transition State Calculations for Key Transformations
Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Key transformations for a molecule like this compound would include nucleophilic aromatic substitution (SNAr), a common reaction for halogenated pyrimidines. researchgate.net
The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing bromine atoms. This electronic feature makes the carbon atoms bonded to the bromine atoms (C4 and C5) susceptible to attack by nucleophiles. Transition state calculations for SNAr reactions on similar dihalopyrimidines typically model the approach of a nucleophile and the subsequent departure of the halide leaving group. ksu.edu.sa
The mechanism is generally a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. Computational models can calculate the energy barriers for both the formation of this intermediate and its subsequent collapse to products. These calculations would involve locating the transition state structures on the potential energy surface. The relative energies of the transition states for substitution at C4 versus C5 could predict the regioselectivity of the reaction. Given the electronic influence of the amino group at C2, it is plausible that the two bromine atoms would have different reactivities, a hypothesis that could be rigorously tested through transition state calculations.
Table 1: Hypothetical Parameters for Transition State Calculations of a Nucleophilic Aromatic Substitution Reaction
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔG‡ (C4-substitution) | Gibbs free energy of activation for substitution at the C4 position. A lower value indicates a faster reaction. | 20-25 |
| ΔG‡ (C5-substitution) | Gibbs free energy of activation for substitution at the C5 position. | 22-28 |
| ΔG (reaction) | Overall Gibbs free energy change of the reaction, indicating thermodynamic favorability. | -10 to -15 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from transition state calculations. Actual values would require specific quantum chemical computations.
Solvation Effects and Solvent-Molecule Interactions in silico
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational solvation models are used to account for these effects. For this compound, in silico studies would likely employ implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netacs.orgpsu.edufaccts.de
These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which is computationally efficient. psu.edufaccts.de The model calculates the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to the solvent. This information is crucial for accurately predicting reaction barriers and equilibria in solution.
For a polar molecule like this compound, interactions with polar solvents would be significant. The model would account for electrostatic interactions between the solute's charge distribution and the solvent's dielectric field. Specific interactions, such as hydrogen bonding between the amino group and protic solvents, can also be modeled, often through a combination of implicit and explicit solvent molecules in the calculation. The choice of solvent could influence which reaction pathway is favored, for instance, by stabilizing one transition state more than another.
Table 2: Predicted Solvation Free Energies (ΔGsolv) in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) |
| Water | 78.4 | -8 to -12 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7 to -10 |
| Acetonitrile (B52724) | 37.5 | -6 to -9 |
| Dichloromethane | 8.9 | -3 to -5 |
Note: These are estimated values based on the expected polarity of the molecule and general performance of solvation models for similar compounds. researchgate.netacs.org
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and the non-covalent interactions of a molecule are fundamental to its physical properties and its behavior in a condensed phase. In silico conformational analysis and the study of intermolecular forces are therefore essential.
For this compound, conformational flexibility is limited due to the rigidity of the pyrimidine ring. The primary focus of a computational analysis would be on the orientation of the amino group and the potential for intramolecular interactions. However, intermolecular interactions are expected to play a dominant role in the solid state.
The presence of the 2-amino group, with its N-H bonds, makes it a potent hydrogen bond donor. The nitrogen atoms within the pyrimidine ring (N1 and N3) are potential hydrogen bond acceptors. acs.orgbeilstein-journals.org Computational studies on similar aminopyrimidine derivatives have shown the prevalence of strong N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds, which often lead to the formation of well-defined supramolecular structures in the crystal lattice. acs.orgbeilstein-journals.org
Furthermore, the bromine atoms introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org The bromine atoms in this compound could potentially form Br···N or Br···O halogen bonds with neighboring molecules. Quantum chemical calculations can predict the strength and geometry of these interactions.
Table 3: Predicted Intermolecular Interaction Energies
| Interaction Type | Donor/Acceptor Atoms | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H (amino) / N (pyrimidine) | -3 to -7 |
| Hydrogen Bond | N-H (amino) / O (e.g., from solvent) | -4 to -8 |
| Halogen Bond | C-Br / N (pyrimidine) | -1 to -3 |
| Halogen Bond | C-Br / O (e.g., from solvent) | -1 to -2.5 |
Note: These values are estimates based on typical strengths of such interactions found in the literature for related compounds. acs.orgacs.org
Applications of 4,5 Dibromopyrimidin 2 Amine As a Synthetic Building Block and Intermediate
Precursor in Agrochemical Synthesis Research
The pyrimidine (B1678525) ring is a common feature in many commercial agrochemicals, including herbicides, fungicides, and insecticides. Dihalogenated pyrimidines are important intermediates in the synthesis of these crop protection agents. a2bchem.com The strategic placement of halogen atoms allows for selective functionalization to build the complex molecular architectures required for potent and selective biological activity.
Development of Novel Pesticide Intermediates
In the agrochemical sector, there is a continuous need for novel intermediates to develop next-generation pesticides that are more effective, have a better environmental profile, and can overcome resistance issues. echemi.comevonik.com Compounds like 4,5-dibromopyrimidin-2-amine are valuable starting materials for creating these advanced intermediates. environmentclearance.nic.in The two bromine atoms can be sequentially or simultaneously replaced through reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce various aryl, alkyl, or heterocyclic moieties. The 2-amino group can be used to append other functional groups or to direct the reactivity of the pyrimidine ring. This multi-handle approach enables the systematic development of a wide range of derivatives for screening and optimization as new pesticide candidates. While some isomers like 2-amino-4,6-dibromopyrimidine (B113111) are noted for their use in creating compounds for crop protection, the underlying synthetic principles apply broadly to the class of dibromo-aminopyrimidines. lookchem.com
Exploration in Crop Protection Agent Synthesis
The synthesis of new crop protection agents often involves the exploration of new chemical space. evonik.com this compound serves as a key scaffold for this exploration. For instance, the 2-aminopyrimidine (B69317) structure is a core element in certain classes of herbicides. lovelandproducts.comepa.govalligare.com Research in this area focuses on modifying the substituents on the pyrimidine ring to fine-tune the herbicidal activity and selectivity. The bromine atoms on this compound provide ideal anchor points for introducing diversity. By reacting this intermediate with different boronic acids, alkynes, or amines, chemists can generate libraries of novel compounds for high-throughput screening against various weeds, fungi, and insect pests. researchgate.netepa.gov This strategy allows for the rapid identification of new active ingredients for crop protection. apvma.gov.au
Intermediate in Pharmaceutical Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast number of FDA-approved drugs and clinical candidates. nih.govmdpi.com Its ability to participate in hydrogen bonding and its appropriate geometry for binding to biological targets like kinases and proteases make it a cornerstone of drug design. nih.gov The functional handles on this compound make it an exceptionally useful starting material for creating new therapeutic agents.
Scaffold for New Heterocyclic Systems with Potential Bioactivity
Heterocyclic compounds are of paramount importance in drug discovery due to their diverse biological activities. mdpi.comijsrtjournal.com this compound is an excellent precursor for constructing more complex, fused heterocyclic systems. For example, the bromine atoms can be functionalized with groups that can then undergo intramolecular cyclization with the 2-amino group or with each other to form tricyclic structures. This approach has been used to synthesize various biologically active fused pyrimidines, such as purine (B94841) analogues, pteridines, and other novel ring systems that are difficult to access by other means. These new heterocyclic scaffolds can then be evaluated for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.
Synthesis of Lead Compounds for Drug Discovery (as synthetic intermediates)
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound serves as a key intermediate in the synthesis of such lead compounds. mdpi.com Its differentially reactive sites allow for controlled, stepwise modifications to optimize the structure-activity relationship (SAR).
For example, in the development of protein kinase inhibitors, a major area of cancer research, the 2-aminopyrimidine core is a well-established "hinge-binding" motif. nih.gov Researchers can utilize this compound to synthesize libraries of potential kinase inhibitors. A typical strategy involves using one bromine atom (e.g., at C4) for a Suzuki or similar coupling to introduce a large aromatic or heterocyclic group that occupies the main pocket of the kinase, while the other bromine (at C5) can be used to append smaller groups that fine-tune solubility, selectivity, and metabolic stability.
A study on Polo-like kinase 4 (PLK4) inhibitors, a target in cancer therapy, illustrates this principle. Although starting from a different pyrimidine, the synthesis demonstrates how a 2-aminopyrimidine core is elaborated. A key intermediate could be derived from this compound, where one bromo-position is coupled to a group like 4-morpholinoaniline (B114313) and the other is coupled to various amines via Buchwald-Hartwig coupling. nih.gov This approach led to the discovery of highly potent inhibitors.
Table 1: Example of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors (Illustrative data based on similar scaffolds reported in the literature nih.gov)
| Compound ID | Modification at C4-position | Modification at C5-position | PLK4 IC₅₀ (µM) |
| 8h | 1-Methyl-1H-pyrazol-4-yl | 4-Morpholinoaniline | 0.0067 |
| 8a | Phenyl | 4-Morpholinoaniline | >1 |
| 8b | 4-Fluorophenyl | 4-Morpholinoaniline | 0.89 |
| 8c | 4-Chlorophenyl | 4-Morpholinoaniline | 0.34 |
Strategies for Diversity-Oriented Synthesis of Drug-like Molecules
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create collections of structurally diverse and complex small molecules to probe biological functions and discover new drugs, especially for challenging targets like protein-protein interactions. nih.govmdpi.comscispace.com The goal of DOS is not to synthesize a single target molecule, but to efficiently generate a library of varied molecular skeletons from a common starting material. nih.govfrontiersin.org
This compound is an ideal building block for DOS strategies. The two bromine atoms serve as divergent functionalization points. A typical DOS workflow could involve:
Divergent Coupling: Reacting this compound with two different coupling partners in a controlled, sequential manner (e.g., Suzuki reaction at C4, followed by a Sonogashira reaction at C5).
Scaffold Elaboration: Using the newly introduced functional groups to trigger different cyclization cascades, leading to a variety of polycyclic and sp³-rich scaffolds.
Appendage Modification: Further modifying the 2-amino group or other available sites to add another layer of diversity.
This approach, using a privileged substructure like pyrimidine as a starting point, allows for the rapid exploration of novel chemical space, increasing the probability of identifying small molecules with unique biological activities. nih.gov
Role in Materials Science Research
The unique structural characteristics of this compound, namely the presence of two reactive bromine atoms and a nucleophilic amino group on a pyrimidine core, position it as a valuable building block in the field of materials science. Its utility spans the creation of advanced porous materials, the development of functional polymers, and as a precursor for materials with interesting luminescent and optoelectronic properties.
Precursor for Advanced Organic Materials (e.g., porous organic polymers)
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. The synthesis of POPs often relies on the polymerization of rigid, multifunctional monomers through cross-coupling reactions.
While direct reports on the use of this compound in POP synthesis are emerging, its structure is highly amenable to such applications. The two bromine atoms on the pyrimidine ring can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, with multi-topic linkers to form a rigid, three-dimensional porous network. The pyrimidine and amine moieties introduce heteroatoms (nitrogen) into the polymer framework, which can enhance the material's affinity for specific molecules like carbon dioxide through dipole-quadrupole interactions.
Table 1: Potential Cross-Coupling Reactions for POP Synthesis using this compound
| Cross-Coupling Reaction | Co-monomer Type | Resulting Linkage | Potential POP Properties |
| Suzuki Coupling | Aryl or Alkynyl Diboronic Acids/Esters | C-C | High thermal stability, tunable pore size |
| Sonogashira Coupling | Di- or Tri-alkynes | C-C triple bond | Extended π-conjugation, potential for electronic applications |
| Buchwald-Hartwig Amination | Di- or Tri-amines | C-N | Increased nitrogen content for enhanced gas sorption |
The amino group on this compound can also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the resulting POP for specific applications.
Synthesis of Monomers for Functional Polymer Development
Functional polymers are macromolecules that possess specific chemical or physical properties, which are determined by the constituent monomer units. This compound serves as a versatile platform for the synthesis of novel monomers for functional polymer development. The differential reactivity of the bromine atoms and the amino group allows for selective functionalization, leading to a wide array of monomeric structures.
Through selective cross-coupling reactions, one or both bromine atoms can be replaced with various functional groups. For instance, a single Sonogashira coupling would yield a mono-alkynyl-substituted bromopyrimidine, which can then be further functionalized at the remaining bromine position or at the amino group. This step-wise functionalization enables the creation of monomers with tailored electronic, optical, or self-assembly properties.
Table 2: Exemplary Monomer Synthesis Strategies from this compound
| Reaction Sequence | Intermediate Product | Final Monomer Type | Potential Polymer Application |
| 1. Monosubstitution (e.g., Suzuki) 2. Functionalization of amino group | 4-Aryl-5-bromopyrimidin-2-amine derivative | Aryl-substituted pyrimidine with a functionalized amine | Liquid crystals, stimuli-responsive materials |
| 1. Disubstitution (e.g., Sonogashira) | 4,5-Dialkynylpyrimidin-2-amine | Highly conjugated pyrimidine monomer | Conductive polymers, organic electronics |
| 1. Functionalization of amino group 2. Disubstitution (e.g., Heck) | 4,5-Divinylpyrimidin-2-amine derivative | Vinyl-functionalized pyrimidine monomer | Cross-linkable polymers, specialty resins |
The ability to introduce a variety of functional groups onto the pyrimidine core makes this compound a valuable starting material for designing monomers intended for high-performance polymers with applications in areas such as organic electronics, specialty coatings, and biomedical devices.
Applications in Luminescent and Optoelectronic Material Precursors
Luminescent and optoelectronic materials are at the heart of modern technologies such as organic light-emitting diodes (OLEDs), sensors, and solar cells. The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating and electron-accepting moieties.
The pyrimidine ring system, being electron-deficient, can be a key component in "push-pull" architectures that are often employed in the design of luminescent and optoelectronic materials. This compound can serve as an excellent precursor for such materials. The dibromo-functionality allows for the extension of the π-conjugated system through cross-coupling reactions like the Sonogashira or Suzuki reactions, which are fundamental tools for the synthesis of conjugated polymers and small molecules. libretexts.orgwikipedia.org The amino group, being an electron-donating group, can be used to fine-tune the electronic properties of the resulting material, thereby influencing its absorption and emission characteristics.
For instance, coupling this compound with aromatic alkynes via a Sonogashira reaction can lead to the formation of highly conjugated systems with potential for strong fluorescence. libretexts.orgwikipedia.org The resulting materials could exhibit intramolecular charge transfer (ICT) characteristics, which are desirable for applications in solvatochromic dyes and fluorescent probes.
Table 3: Potential Luminescent/Optoelectronic Materials from this compound
| Material Type | Synthetic Strategy | Key Structural Feature | Potential Application |
| Fluorescent Small Molecule | Double Sonogashira coupling with fluorescent aryl acetylenes | Extended pyrimidine-centered π-system | Organic Light-Emitting Diodes (OLEDs) |
| Conjugated Polymer | Polymerization via Suzuki or Stille coupling | Alternating pyrimidine and aryl/heteroaryl units | Organic Photovoltaics (OPVs), Field-Effect Transistors (OFETs) |
| Fluorescent Sensor | Functionalization of the amino group with a receptor unit | Pyrimidine fluorophore with a recognition site | Chemical or biological sensing |
The versatility of this compound as a building block allows for the systematic design and synthesis of a new generation of luminescent and optoelectronic materials with tailored properties for advanced technological applications.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 4,5-dibromopyrimidin-2-amine from reaction byproducts and starting materials, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for its quantitative analysis in various matrices. researchgate.nethelsinki.fi Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel) and the mobile phase is a more polar solvent mixture. researchgate.net
The separation is typically achieved using a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. rsc.orgsielc.comresearchgate.net Detection is most commonly performed using a UV detector, as the pyrimidine (B1678525) ring system exhibits strong absorbance in the UV region. rsc.org The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards.
| Parameter | Typical Conditions |
| Column | C8 or C18, 3-5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5-1.5 mL/min |
| Detection | UV at ~254 nm |
| Purity Assessment | Area Percent Method |
| Quantification | External Standard Calibration |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the presence of the primary amine group, which can lead to poor peak shape and thermal instability, this compound often requires derivatization prior to GC-MS analysis. jfda-online.comsigmaaldrich.comiu.edu
Derivatization involves converting the polar amine group into a less polar, more volatile derivative. researchgate.netresearchgate.net Common derivatization reagents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or alkylating agents. iu.eduresearchgate.net This process improves the chromatographic behavior of the analyte, leading to sharper peaks and better separation. jfda-online.comresearchgate.net The mass spectrometer then provides fragmentation patterns that are characteristic of the derivatized compound, allowing for its identification and confirmation. nih.gov
| Derivatization Agent Class | Example Reagent | Derivative Formed |
| Silylating Agents | BSTFA | Trimethylsilyl (B98337) (TMS) derivative |
| Acylating Agents | TFAA | Trifluoroacetyl (TFA) derivative |
| Alkylating Agents | DMF-DMA | Dimethylaminomethylene derivative |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups. e-journals.inbiointerfaceresearch.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR are routinely used for the characterization of this compound. rsc.org
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see a singlet for the proton at the C6 position of the pyrimidine ring. rsc.org The protons of the amine group (NH₂) will also appear as a signal, though its chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. libretexts.orglibretexts.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are influenced by the attached bromine and nitrogen atoms. rsc.orgrsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | δ 8.0 - 8.5 | singlet | C6-H |
| ¹H | δ 5.0 - 7.0 | broad singlet | -NH₂ |
| ¹³C | δ 150 - 165 | singlet | C2, C4 |
| ¹³C | δ 100 - 120 | singlet | C5 |
| ¹³C | δ 155 - 160 | singlet | C6 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. nih.govnih.gov
IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.comspectroscopyonline.com The N-H bending vibration is expected around 1600-1650 cm⁻¹. orgchemboulder.comspectroscopyonline.com C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyrimidine ring will also be present in the fingerprint region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is also useful for characterization. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| N-H Bend (scissoring) | 1600 - 1650 | IR |
| C=N and C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine ring system of this compound contains π-electrons and heteroatoms with non-bonding electrons, which give rise to characteristic UV absorption bands. Typically, π → π* and n → π* transitions are observed. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are useful parameters for characterization and quantification. The UV-Vis spectrum can be influenced by the solvent polarity. nih.gov
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry, and the synthesis of pyrimidine (B1678525) derivatives is no exception. rasayanjournal.co.inbenthamdirect.com Future research will likely prioritize the development of more sustainable and atom-economical methods for producing 4,5-dibromopyrimidin-2-amine. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wordpress.comskpharmteco.com
Current synthetic strategies often involve multiple steps and the use of hazardous reagents, leading to significant waste generation. Emerging research is expected to focus on:
Catalytic Systems: The use of reusable, heterogeneous catalysts can minimize waste and simplify purification processes. researchgate.net Research into novel metal-based or organocatalysts could lead to more efficient and selective bromination and amination reactions. rsc.org
Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net
Solventless or Green Solvent Systems: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a key goal of sustainable chemistry. jmaterenvironsci.comrsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and can streamline the synthesis of complex pyrimidine derivatives. rasayanjournal.co.inresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Synthesis
| Feature | Conventional Synthesis | Green Synthetic Approaches |
| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol (B145695), or solvent-free conditions. jmaterenvironsci.com |
| Catalysts | May use stoichiometric and toxic reagents. | Utilizes catalytic amounts of reusable and non-toxic catalysts. researchgate.net |
| Energy | Typically relies on prolonged heating. | Can use alternative energy sources like microwaves or ultrasound for faster reactions. researchgate.net |
| Atom Economy | Often lower due to the formation of byproducts. | Higher atom economy through methods like multicomponent reactions. rasayanjournal.co.inresearchgate.net |
| Waste | Generates significant amounts of chemical waste. | Minimizes waste generation, aligning with green chemistry principles. wordpress.com |
Exploration of Novel Reactivities and Selective Functionalization Opportunities
The two bromine atoms and the amine group on the this compound ring offer multiple sites for chemical modification. Future research will delve deeper into controlling the reactivity of these sites to achieve selective functionalization. The development of methods for the regioselective amination of polychloropyrimidines suggests that similar strategies could be applied to dibrominated pyrimidines. researchgate.net
Key areas of exploration will likely include:
Site-Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively target either the C4 or C5 position for Suzuki, Stille, Heck, or Sonogashira coupling reactions would open up avenues for creating a diverse library of substituted pyrimidines. The synthesis of functionalized thiophenes and oligothiophenes using selective cross-coupling with indium organometallics showcases the potential of such approaches. researchgate.net
Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H activation and functionalization at other positions on the pyrimidine ring would represent a significant step forward in synthetic efficiency.
Novel Cyclization Reactions: Utilizing the existing functional groups to build fused heterocyclic systems is a promising area. This could lead to the synthesis of novel scaffolds with interesting biological or material properties.
Enthalpy-Controlled Functionalization: Recent advances in the C2-selective amination of pyrimidines through enthalpy-controlled nucleophilic functionalization could inspire new strategies for selectively modifying this compound. nih.gov
Advanced Applications in Targeted Synthesis of Complex Molecules
The this compound scaffold is a valuable building block for the synthesis of more complex and biologically active molecules. a2bchem.com Future applications will likely focus on its use in the targeted synthesis of:
Pharmaceuticals: The 2-aminopyrimidine (B69317) motif is a privileged structure found in many bioactive molecules and FDA-approved drugs. nih.govnih.gov The ability to selectively functionalize this compound will be crucial for its application in medicinal chemistry and drug discovery programs targeting kinases, proteases, and other enzymes.
Agrochemicals: Pyrimidine derivatives are also important in the development of new herbicides, fungicides, and insecticides. The unique substitution pattern of this compound could be exploited to create novel agrochemicals with improved efficacy and environmental profiles.
Functional Materials: The incorporation of this compound into larger conjugated systems could lead to the development of new organic materials with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs), sensors, or as ligands in metal-organic frameworks (MOFs).
Interdisciplinary Research with Computational Chemistry and Materials Science for Property Prediction and Design
The integration of computational chemistry and materials science with experimental synthesis will be instrumental in accelerating the discovery and development of new applications for this compound. gexinonline.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to:
Predict the reactivity and selectivity of different positions on the pyrimidine ring, guiding the design of new reactions. sciepub.com
Simulate the electronic and photophysical properties of novel derivatives, aiding in the design of new functional materials. rsc.org
Model the binding of this compound-based molecules to biological targets, facilitating rational drug design. researchgate.net
Materials Science: The exploration of this compound and its derivatives in materials science could lead to:
The creation of novel polymers and co-crystals with tailored properties.
The development of new porous materials for gas storage or separation.
The design of new ligands for the synthesis of functional metal complexes. chemrevlett.com
The synergy between experimental synthesis, computational modeling, and materials characterization will undoubtedly unlock the full potential of this compound as a versatile chemical building block. hokudai.ac.jp
Q & A
Basic: What are the established synthetic routes for 4,5-dibromopyrimidin-2-amine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound typically involves bromination of pyrimidine precursors. A common approach is halogenation of 2-aminopyrimidine derivatives using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For example, describes a method where brominated intermediates are synthesized via stepwise substitution reactions, using catalysts such as toluene sulfonic acid to enhance regioselectivity . Optimization strategies include:
- Temperature control : Reactions conducted at 0–5°C minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility and reaction efficiency .
- Catalyst use : Acidic or metal catalysts (e.g., Pd) can accelerate bromination in cross-coupling reactions.
Advanced: How can researchers resolve contradictions in the reported reactivity of this compound in Suzuki-Miyaura couplings?
Answer:
Discrepancies in reactivity often stem from variations in catalyst systems, ligand choice, or substrate purity. Methodological approaches include:
- Systematic screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with different ligands (e.g., biphenyl vs. tri-tert-butylphosphine) to identify optimal conditions .
- Purity validation : Use HPLC or NMR to confirm the absence of dehalogenation byproducts, which may skew reactivity .
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to differentiate between kinetic and thermodynamic control pathways .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm bromine substitution patterns. Downfield shifts (~8.5–9.0 ppm) for pyrimidine protons are typical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₄H₄Br₂N₃, MW: 265.91 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Single-crystal analysis resolves regiochemistry, as demonstrated in for analogous pyrimidine structures .
Advanced: What mechanistic strategies elucidate the regioselectivity of nucleophilic substitutions in this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors. Methodologies include:
- DFT calculations : Compare activation energies for substitution at C4 vs. C5 positions to predict dominant pathways .
- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution sites via NMR .
- Competition experiments : React this compound with limiting nucleophiles (e.g., amines or thiols) to quantify preference for C4 or C5 substitution .
Safety: What protocols ensure safe handling of this compound in laboratory settings?
Answer:
Key safety measures derived from pyrimidine analogs ():
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
- First aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
- Waste disposal : Collect halogenated waste in sealed containers for incineration .
Advanced: How can this compound serve as a precursor for bioactive molecule development?
Answer:
Its dual bromine atoms enable diverse functionalization:
- Drug discovery : Suzuki couplings with aryl boronic acids generate libraries for kinase inhibitor screening .
- Fluorinated analogs : Replace bromine with fluorine via Balz-Schiemann reactions to enhance metabolic stability .
- Peptide conjugates : Click chemistry (e.g., CuAAC) links the amine group to peptides for targeted delivery studies .
Basic: How do solvent polarity and pH affect the stability of this compound?
Answer:
- Polar solvents : Acetonitrile or DMF stabilizes the compound by reducing hydrolysis rates compared to aqueous media .
- pH sensitivity : Under acidic conditions (pH < 3), protonation of the amine group may accelerate debromination. Storage at neutral pH (6–8) in inert atmospheres is recommended .
Advanced: What computational tools predict the reactivity of this compound in multi-step syntheses?
Answer:
- Molecular modeling : Software like Gaussian or Schrödinger calculates frontier molecular orbitals (FMOs) to identify reactive sites .
- Retrosynthetic analysis : Tools like Synthia propose pathways using the compound as a key intermediate, prioritizing atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
